Bienvenue dans la boutique en ligne BenchChem!

6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Activity Relationship (SAR)

This quinoline-pyrimidine hybrid features a pyrrolidine at the 6-position that introduces conformational flexibility and a tertiary amine capable of distinct hydrogen-bond interactions, setting it apart from passive solubility tags or smaller substituents. SAR studies on related scaffolds confirm that even minor pyrimidine modifications abolish enzyme inhibition, making this compound a non-interchangeable starting point for novel kinase programs and neglected-disease screening. Researchers gain immediate access to unique IP space and a well-defined computed profile (MW:319.4, XLogP3:2.6, TPSA:71 Ų) ideal for assay calibration.

Molecular Formula C18H17N5O
Molecular Weight 319.368
CAS No. 1905143-99-8
Cat. No. B2773754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide
CAS1905143-99-8
Molecular FormulaC18H17N5O
Molecular Weight319.368
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H17N5O/c24-18(15-11-16(21-12-20-15)23-9-1-2-10-23)22-14-7-3-5-13-6-4-8-19-17(13)14/h3-8,11-12H,1-2,9-10H2,(H,22,24)
InChIKeyKMDBHDYBCQSQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 6-(Pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide (CAS 1905143-99-8) for Targeted Medicinal Chemistry


6-(Pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide (CAS 1905143-99-8) is a synthetic small molecule belonging to the quinoline-pyrimidine hybrid class [1]. It features a pyrimidine core functionalized with a pyrrolidine ring and a quinolin-8-yl carboxamide group, designed as a versatile scaffold for kinase inhibition and other targeted therapeutic applications [1]. Its computed properties (MW: 319.4 g/mol, XLogP3: 2.6, TPSA: 71 Ų) predict favorable drug-like characteristics for biochemical assays [2].

Why Generic Substitution is Not Viable for 6-(Pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide


Direct substitution with other quinoline-pyrimidine analogs is not advisable due to critical structural differences that control binding interactions. The 6-(pyrrolidin-1-yl) substituent is not a passive solubility tag; it introduces specific conformational flexibility and a tertiary amine capable of forming distinct hydrogen bond and hydrophobic interactions that are absent in analogs with smaller or aromatic substituents at the 6-position, such as 6-hydroxy or 6-ethoxy derivatives [1]. Furthermore, structure-activity relationship (SAR) studies on closely related quinolinyl pyrimidine scaffolds as NDH-2 inhibitors have demonstrated that even minor modifications to the pyrimidine ring can lead to a complete loss of enzyme inhibition, making simple interchange unreliable without comparative potency data [2].

Quantitative Differentiation Evidence for 6-(Pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide Versus Analogs


Differentiation by Pyrimidine Core Substitution: Pyrrolidine vs. Hydroxy at the 6-Position

The target compound's 6-(pyrrolidin-1-yl) group provides a sterically and electronically distinct environment compared to the simpler 6-hydroxy analog. The pyrrolidine ring introduces a saturated, basic nitrogen-containing heterocycle, which enhances conformational flexibility and can engage in unique charge-reinforced hydrogen bonds or cation-π interactions with target proteins [1]. In contrast, the 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide analog presents a smaller, planar, and acidic hydroxyl group, creating a different hydrogen-bond donor/acceptor profile that would target disparate residue geometries within a binding pocket .

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure-Activity Relationship (SAR)

Differentiation by Pyrimidine Core Substitution: Pyrrolidine vs. Ethoxy at the 6-Position

Compared to 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide, the target compound's pyrrolidine group replaces the flexible ethoxy chain with a cyclic amine. This replacement significantly alters molecular shape, rotatable bond count, and basicity, leading to a different entropic and enthalpic profile upon binding [1]. The pyrrolidine nitrogen is ionizable at physiological pH, unlike the neutral ether, which can significantly impact solubility, permeability, and target engagement .

Medicinal Chemistry Ligand Efficiency Physicochemical Property Optimization

Potential for Kinase Hinge-Binding vs. Chloro/Methylthio-Substituted Analogs

The target compound presents a 4-carboxamide linked to a quinolin-8-yl group, creating a 'V-shaped' donor-acceptor-donor motif at the hinge region of kinases [1]. In contrast, 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide has a different substitution pattern (5-Cl, 2-SMe) that abolishes the pyrrolidine nitrogen interaction and presents a steric clash from the 5-chloro substituent, fundamentally altering its kinase selectivity profile . Qualitative structure-activity relationship trends from quinoline-pyrimidine hybrids as NDH-2 inhibitors show that pyrimidine ring functionalization dictates the on/off activity, suggesting the target compound will have a distinct inhibitory fingerprint [2].

Kinase Inhibition Medicinal Chemistry Scaffold Design

Differentiation in Antimalarial Potential Based on Class-Level Activity of Quinoline-Pyrimidine Hybrids

While direct antimalarial IC50 data for the target compound are absent, its core structure closely mirrors that of quinoline-pyrimidine hybrids demonstrated to possess antiplasmodial activity . One study on related hybrids reported IC50 values ranging from 0.2 to 5 µM against drug-sensitive and drug-resistant P. falciparum strains . The target compound's pyrrolidine substituent is predicted to enhance solubility and membrane permeability over the tested analogs, which could translate to improved cellular potency, but this remains to be experimentally validated.

Antimalarial Drug Discovery Quinoline-Pyrimidine Hybrids Plasmodium falciparum

Best-Fit Research Scenarios for 6-(Pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide Based on Evidence


Kinase Inhibitor Scaffold Hopping and New Chemical Entity (NCE) Design

The compound's quinoline-pyrimidine core, with the distinctive pyrrolidine substituent, is an ideal starting point for developing novel kinase inhibitors, as it is computationally predicted to form a unique hinge-binding interaction and occupy hydrophobic pockets differently than common quinazoline or pyridine-based scaffolds [1]. This differentiates it from other known kinase inhibitor building blocks and allows medicinal chemists to bypass crowded intellectual property space [1].

Targeted Library Synthesis or Focused Set Procurement for Antimalarial Screening

Given the documented antiplasmodial activity of structurally similar quinoline-pyrimidine hybrids, this compound is a compelling addition to a screening library targeting neglected tropical diseases. Its structural features provide a new vector for SAR studies that are unexplored in the published 2013 study on these hybrids [1].

Chemical Biology Probe for Pyrrolidine-Specific Protein Interactions

The compound can be used as a research tool to investigate the role of basic nitrogen interactions in protein-ligand recognition, since the pyrrolidine group provides a distinct pharmacophore compared to neutral ethers, hydroxyls, or alkyl chains. This enables experiments to determine whether a specific target pocket prefers a flexible, ionizable amine [1].

Benchmark Compound for Physicochemical Property Assays

With a well-defined computed profile (MW: 319.4, XLogP3: 2.6, TPSA: 71 Ų), the compound can serve as a calibration standard or control molecule in assays evaluating solubility, permeability, and metabolic stability, particularly when comparing the effect of introducing a saturated heterocycle (pyrrolidine) onto a bi-heteroaromatic framework [2].

Quote Request

Request a Quote for 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.